(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate
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Overview
Description
(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure that combines a cyclohexadienone moiety with an amino group and a sulfonate group
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-((Tosyloxy)imino)cyclohexa-2,5-dienone interacts with enzymes such as ene-reductases OPR3 and YqjM . These interactions lead to the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones .
Cellular Effects
It is known that the compound influences cell function through its interactions with enzymes and other biomolecules .
Molecular Mechanism
At the molecular level, 4-((Tosyloxy)imino)cyclohexa-2,5-dienone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s mechanism of action involves breaking the symmetry of the cyclohexadienone substrates, generating valuable quaternary stereocenters with high enantioselectivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry
In chemistry, (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to interact with various biomolecules makes it a valuable tool for biochemical research .
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(4-oxocyclohexa-2,5-dien-1-ylidene)amino naphthalene-2-sulfonate: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
Cyclohex-2-enone derivatives: These compounds share the cyclohexadienone moiety and can undergo similar chemical reactions.
Uniqueness
The uniqueness of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides distinct reactivity and interaction profiles compared to similar compounds .
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKEBKTKWGCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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